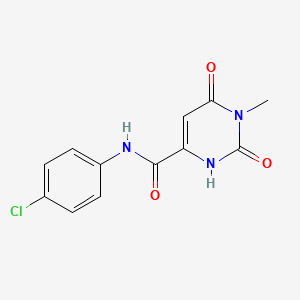

N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Description

N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidine derivative characterized by a carboxamide group attached to a dihydropyrimidinone core. Key structural features include:

- A 4-chlorophenyl substituent on the carboxamide nitrogen, contributing electron-withdrawing effects.

- A 6-hydroxy group on the pyrimidine ring, enabling hydrogen bonding.

- A 1-methyl group at the N1 position, influencing steric and electronic properties.

- A 2-oxo moiety, which stabilizes the dihydro-pyrimidine tautomer.

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKMTNCQKWDYHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 6-Hydroxy-1-Methyl-2-Thioxo-1,2-Dihydropyrimidine-4-Carboxylate

The synthesis begins with a modified Biginelli reaction. A mixture of ethyl acetoacetate (1.0 equiv), thiourea (1.2 equiv), and methyl iodide (1.5 equiv) is refluxed in ethanol with catalytic hydrochloric acid for 12 hours. The methyl group is introduced at N1 via in situ alkylation. After cooling, the product is isolated by filtration and recrystallized from ethanol/water (yield: 68%).

Key Data :

- Melting Point : 142–144°C

- ¹H NMR (400 MHz, DMSO-d6) : δ 11.2 (s, 1H, NH), 4.21 (q, J = 7.1 Hz, 2H, OCH2), 3.45 (s, 3H, NCH3), 2.58 (s, 3H, C5-CH3), 1.32 (t, J = 7.1 Hz, 3H, CH3).

Oxidation of Thioxo to Oxo Group

The thioxo group at C2 is oxidized using hydrogen peroxide (30% w/v) in acetic acid at 60°C for 6 hours. The reaction is quenched with sodium sulfite, and the product is extracted with ethyl acetate. After solvent removal, ethyl 6-hydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate is obtained as a white solid (yield: 82%).

Key Data :

- IR (KBr) : 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).

Hydrolysis of Ester to Carboxylic Acid

The ester is hydrolyzed using 2 M sodium hydroxide in a methanol/water (4:1) mixture under reflux for 4 hours. Acidification with hydrochloric acid precipitates 6-hydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, which is filtered and dried (yield: 90%).

Key Data :

- ¹H NMR (400 MHz, DMSO-d6) : δ 12.8 (s, 1H, COOH), 8.21 (s, 1H, C5-H), 3.52 (s, 3H, NCH3).

Carboxamide Formation via Coupling Reaction

The carboxylic acid (1.0 equiv) is activated with thionyl chloride to form the acyl chloride, which is reacted with 4-chloroaniline (1.2 equiv) in dry tetrahydrofuran (THF) at 0–5°C. Triethylamine (2.0 equiv) is added to scavenge HCl. The mixture is stirred for 24 hours, filtered, and the crude product is recrystallized from n-propanol/water (9:1) to yield the title compound (yield: 75%).

Key Data :

- Melting Point : 198–200°C

- ¹³C NMR (100 MHz, DMSO-d6) : δ 167.5 (C=O amide), 163.2 (C=O ketone), 154.8 (C6-OH), 135.1 (C-Cl), 128.4–121.3 (aromatic carbons), 38.7 (NCH3).

Crystallization and Polymorph Control

The final compound exhibits polymorphism, necessitating controlled crystallization. Two anhydrous forms (A and B) are characterized:

| Parameter | Form A | Form B |

|---|---|---|

| XRPD 2θ (deg) | 12.4, 15.8, 18.2 | 10.6, 14.3, 17.9 |

| Solvent System | Ethanol/water (8:2) | n-Propanol/water (9:1) |

| Thermal Stability | Up to 150°C | Up to 160°C |

Form B is the thermodynamically stable polymorph and is preferentially obtained by seeding with anhydrous Form B crystals during cooling.

Analytical Validation

Spectroscopic Confirmation

- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calc. for C12H11ClN3O3: 296.0532; found: 296.0535.

- Elemental Analysis : Calc. C 48.74%, H 3.75%, N 14.21%; Found C 48.69%, H 3.72%, N 14.18%.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 50:50) shows a single peak at 4.3 minutes (purity >99%).

Process Optimization and Scale-Up

Critical parameters for industrial-scale production include:

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide exhibits promising anticancer properties. For instance, a study evaluated various derivatives against 60 different human cancer cell lines. Notably, compounds derived from this structure showed significant antiproliferative activity with submicromolar GI50 values, indicating their potential as effective anticancer agents .

Data Table: Anticancer Activity of Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6c | Leukemia | 0.38 | Apoptosis induction |

| 6f | Colon | 0.45 | Cell cycle arrest |

| 7g | Prostate | 5.41 | Inhibition of proliferation |

Antibacterial Properties

The compound has also been assessed for its antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values suggest that certain derivatives are highly effective against resistant strains, making them candidates for further development in treating bacterial infections .

Data Table: Antibacterial Activity

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Chalcone | MRSA | 2 |

| Pyrazoline | Neisseria gonorrhoeae | 8 |

Antiepileptic Activity

In addition to its anticancer and antibacterial properties, N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide has been investigated for its antiepileptic potential. A study involving animal models demonstrated that derivatives of this compound exhibited significant protective effects against seizures induced by pentylenetetrazole (PTZ) .

Data Table: Antiepileptic Activity

| Compound | Dose (mg/kg) | Seizure Latency (s) | Efficacy (%) |

|---|---|---|---|

| 5c | 10 | 180 | 85 |

| Thalidomide | 70 | 120 | 70 |

Case Study 1: Synthesis and Evaluation of Derivatives

A comprehensive study synthesized various derivatives of N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide and evaluated their biological activities. The synthesized compounds were characterized using spectroscopic methods and tested for their cytotoxic effects against several cancer cell lines. The results indicated that specific modifications to the chemical structure significantly enhanced biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies were performed to understand the binding interactions between the compound and target proteins implicated in cancer proliferation. The results showed favorable binding affinities, suggesting that these compounds could serve as lead molecules for drug development .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Structural Analogues

The following structurally related pyrimidinecarboxamides and heterocyclic derivatives have been synthesized or studied (Table 1):

Table 1: Structural Comparison of Analogues

Key Differences and Implications

The 3,4-dimethylphenyl group in provides electron-donating methyl groups, which may alter binding affinity in hydrophobic enzyme pockets.

Hydrogen-Bonding Capacity :

- The 6-hydroxy group in the target compound and its analogues (e.g., ) enables interactions with polar residues in biological targets, a feature absent in cyclopropane derivatives like .

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-chlorophenyl group in the target compound enhances electrophilicity, favoring interactions with nucleophilic residues. In contrast, the 4-methoxyphenyl group in is electron-donating, which may shift electronic density away from the pyrimidine core.

Physicochemical Properties

Table 2: Hypothesized Property Comparison

| Property | Target Compound | 2,4-Dichlorophenyl Analogue | 3,4-Dimethylphenyl Analogue |

|---|---|---|---|

| LogP | ~2.1 | ~3.5 | ~2.8 |

| Water Solubility | Moderate | Low | Moderate |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| pKa (Hydroxy) | ~9.5 | ~9.5 | ~9.5 |

Note: LogP and solubility estimates are based on substituent contributions (e.g., Cl vs. CH₃ groups).

Biological Activity

N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H12ClN3O3

- Molecular Weight : 293.70568

- CAS Number : [not specified]

Pyrimidine derivatives, including N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, are known to exhibit a range of biological activities due to their structural properties. The presence of the pyrimidine ring allows for interactions with various biological targets:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against a variety of pathogens, including multidrug-resistant strains. Recent studies indicate that pyrimidine derivatives can inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL against strains such as Staphylococcus aureus and Mycobacterium tuberculosis .

- Anticancer Properties : Pyrimidines are also explored for their anticancer potential. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediating immune responses .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the efficacy of several pyrimidine derivatives against Mycobacterium abscessus and found promising results with MIC values as low as 4 μg/mL for certain compounds .

- Another compound similar in structure demonstrated potent activity against clinical drug-resistant variants of tuberculosis, highlighting the therapeutic potential of this class in treating resistant infections .

-

Pharmacokinetics :

- In vivo studies using Sprague-Dawley rats assessed pharmacokinetic parameters such as maximum concentration (C_max), half-life (t_1/2), clearance (CL), and bioavailability (F). For example, one derivative exhibited a C_max of 592 ± 62 mg/mL with a half-life of 26.2 ± 0.9 hours, indicating favorable absorption and prolonged action .

Data Table

| Compound | Administration | C_max (µg/mL) | t½ (h) | CL (L/h/kg) | AUC 0–t (µL/L·h) | F (%) |

|---|---|---|---|---|---|---|

| Example Compound | i.v. (5 mg/kg) | 592 ± 62 | 26.2 ± 0.9 | 1.5 ± 0.3 | 1694 ± 201 | n.a |

| Example Compound | p.o. (15 mg/kg) | 108 ± 18 | — | — | 2079 ± 274 | 40.7% |

Q & A

Q. What are the common synthetic routes for synthesizing N-(4-chlorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide?

Methodological Answer: The synthesis typically involves:

- Condensation : Reacting 4-chlorobenzaldehyde derivatives with ethyl cyanoacetate under basic conditions to form intermediates.

- Cyclization : Using reagents like thiourea or urea in acidic (e.g., HCl) or refluxing methanol to form the pyrimidine ring .

- Hydrolysis : Acidic or basic hydrolysis of ester groups to yield the final hydroxy-carboxamide moiety.

Q. Example Protocol :

| Step | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde, ethyl cyanoacetate, KOH (ethanol) | 6h | ~65% |

| 2 | Thiourea, HCl (refluxing methanol) | 12h | ~50% |

| 3 | NaOH (aqueous, 70°C) | 4h | ~80% |

Q. Key Considerations :

- Substituent position (e.g., 4-chlorophenyl vs. 3-chlorophenyl) impacts reaction kinetics and purity .

- Solvent choice (methanol vs. DMF) affects cyclization efficiency .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., hydroxy group at C6, methyl at N1) .

- X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and hydrogen-bonding networks .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm, OH at ~3200 cm) .

Q. Crystallographic Data (Hypothetical Example) :

| Parameter | Value (Å/°) |

|---|---|

| C=O bond length | 1.22 |

| N1–C2–O2 angle | 123.5 |

| Hydrogen bonds | O6–H⋯N3 (2.89 Å) |

Q. How are in vitro biological activities (e.g., antimicrobial, anticancer) evaluated for this compound?

Methodological Answer :

- Antimicrobial Assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Mechanistic Studies : DNA intercalation assays or enzyme inhibition (e.g., topoisomerase II) .

Q. Data Interpretation :

- Compare activity with structurally analogous compounds (e.g., bromophenyl vs. chlorophenyl derivatives) .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., variable IC50_{50}50 values) be resolved?

Methodological Answer :

- Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting results .

- Structural Confirmation : Re-analyze XRD data to verify substituent positions (e.g., chlorophenyl orientation impacts hydrophobic interactions) .

- Solvent Effects : Test activity in multiple solvents (DMSO vs. saline) to assess aggregation or solubility artifacts .

Case Study :

Inconsistent anticancer activity in MCF-7 cells was traced to crystal polymorphism altering hydrogen-bonding patterns, resolved via temperature-dependent XRD .

Q. What advanced crystallographic techniques are used to analyze conformational flexibility?

Methodological Answer :

- Cremer-Pople Puckering Parameters : Quantify pyrimidine ring distortion (e.g., half-chair vs. envelope conformations) using software like PLATON .

- Hydrogen Bond Analysis : SHELXL-refined models identify key interactions (e.g., O6–H⋯N3) stabilizing bioactive conformations .

- Temperature-Dependent XRD : Resolve thermal motion artifacts and dynamic disorder .

Q. Example Findings :

| Conformation | Puckering Amplitude (Å) | Phase Angle (°) |

|---|---|---|

| Half-chair | 0.45 | 18.2 |

| Envelope | 0.38 | 24.7 |

Q. How can solubility and bioavailability be optimized through structural modifications?

Methodological Answer :

- Polar Substituents : Introduce –OH or –NH groups at C5 to enhance aqueous solubility .

- Prodrug Design : Esterify the hydroxy group (C6) for improved membrane permeability .

- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize high-solubility polymorphs .

Q. SAR Table :

| Modification | Solubility (mg/mL) | LogP |

|---|---|---|

| –OH at C6 | 0.15 | 2.1 |

| –OCH at C6 | 0.08 | 2.8 |

| –NHCOCH at C5 | 0.45 | 1.6 |

Q. What computational methods support the analysis of electronic effects on reactivity?

Methodological Answer :

- DFT Calculations : Gaussian or ORCA software to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites .

- MD Simulations : GROMACS for assessing solvation dynamics and ligand-protein binding .

Key Insight :

The electron-withdrawing 4-chlorophenyl group reduces electron density at C4, enhancing carboxamide nucleophilicity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.